molecular formula C16H19N3O2 B13086596 Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate

Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate

Cat. No.: B13086596
M. Wt: 285.34 g/mol
InChI Key: CUGUIOYWIOUXJO-UHFFFAOYSA-N
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Description

Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate is a synthetic organic compound that features a pyridine ring substituted with a methylamino group and a benzyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2-bromo-6-methylaminopyridine, undergoes a nucleophilic substitution reaction with an appropriate ethylating agent to form 2-(6-(methylamino)pyridin-2-yl)ethylamine.

    Carbamate Formation: The intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methylamino group can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl carbamate moiety with a methylamino-substituted pyridine ring makes it a versatile compound for various applications.

Biological Activity

Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, synthesis, structure-activity relationships, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C12H18N2O2C_{12}H_{18}N_{2}O_{2} and a molecular weight of 222.28 g/mol. The compound features a benzyl group , a methylamino group attached to a pyridine ring , and a carbamate functional group . This unique structure contributes to its reactivity and potential applications in organic synthesis and pharmaceuticals.

The primary biological activity of this compound lies in its ability to act as an enzyme inhibitor . It achieves this by binding to the active sites of specific enzymes, thereby preventing substrate binding and inhibiting catalytic activity. This mechanism is particularly relevant in studies focused on enzyme-mediated reactions and protein-protein interactions.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit enzymes involved in critical metabolic pathways. For instance, it has shown potential in modulating the activity of enzymes linked to neurodegenerative diseases, such as Alzheimer's disease, where enzyme inhibition plays a crucial role.

Case Studies and Research Findings

  • Enzyme Inhibition : A study demonstrated that this compound effectively inhibited acetylcholinesterase (AChE), with IC50 values indicating potent activity. This suggests its potential application in treating conditions characterized by cholinergic dysfunction.
  • Synthesis and Characterization : The synthesis typically involves the reaction of benzyl chloroformate with methyl(2-(methylamino)ethyl)amine, conducted under controlled temperatures to optimize yield. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
  • Comparative Analysis : Comparative studies with structurally similar compounds highlight the unique inhibitory profile of this compound. For example:
Compound NameStructural FeaturesUnique Aspects
Benzyl carbamateLacks the methylaminoethyl groupSimpler structure
Methyl carbamateContains a carbamate but lacks benzylLess complex
Ethyl carbamateSimilar to methyl but with an ethyl groupVariation in alkyl chain length

This table illustrates how this compound's specific combination of functional groups imparts distinct properties that enhance its biological activity.

Applications

The potential applications of this compound extend beyond enzyme inhibition:

  • Drug Development : Its role as an AChE inhibitor positions it as a candidate for developing treatments for Alzheimer's disease and other cognitive disorders.
  • Organic Synthesis : The compound's unique structure makes it valuable in synthesizing complex organic molecules, potentially leading to new therapeutic agents.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

benzyl N-[2-[6-(methylamino)pyridin-2-yl]ethyl]carbamate

InChI

InChI=1S/C16H19N3O2/c1-17-15-9-5-8-14(19-15)10-11-18-16(20)21-12-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,17,19)(H,18,20)

InChI Key

CUGUIOYWIOUXJO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=N1)CCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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